UR-3216

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

UR-3216, a prodrug, is a novel, selective, and orally active platelet surface glycoprotein (GPIIb/IIIa) receptor antagonist. This compound is the very tight binding of its active metabolite to platelets (Ki for resting platelets is < 1 nM). UR-2992, the active form of this compound, binds to platelets for a long period of time, while the unbound drug is rapidly cleared. This compound is a promising, orally active GPIIb/IIIa antagonist for the treatment of cardiovascular diseases.

Aplicaciones Científicas De Investigación

UR-3216 is a novel, orally active platelet surface glycoprotein (GPIIb/IIIa) receptor antagonist being investigated for the treatment of cardiovascular diseases . It represents a new generation of GPIIb/IIIa antagonists with improved crucial compounding factors .

Key Features of this compound:

- High Affinity: The active form of this compound, UR-2922, has a high affinity for the human platelet receptor (Kd < 1 nM) and a slow dissociation rate (koff = 90 min) in vitro .

- No Prothrombotic Activity: UR-2922 does not induce ligand-induced binding sites (LIBS) expression or prothrombotic activity in human platelets, unlike some other small molecule antagonists .

- Prolonged Efficacy: In vivo studies of this compound demonstrate a prolonged duration of efficacy (> 24 h) with a favorable pharmacokinetic profile, superior to other oral GPIIb/IIIa antagonists .

- High Bioavailability: this compound exhibits high bioavailability, rapid bioconversion to the active form, and biliary excretion .

- Manageable Therapy: Therapy with this compound is easy to manage due to its low peak-to-trough ratio and high efficacy (> 80% inhibition of platelet aggregation) .

Mechanism of Action:

this compound is a prodrug that is converted into its active metabolite, UR-2922, which binds tightly to platelets . UR-2922 is a non-RGD-mimetic inhibitor of αIIbβ3, meaning that it does not induce the conformational changes in the receptor produced by RGD-based compounds . Modeling studies suggest that UR-2922 does not interact with the MIDAS (metal ion-dependent adhesion site) and, therefore, does not activate the receptor .

Clinical Implications:

this compound holds promise as an orally active GPIIb/IIIa antagonist for the treatment of cardiovascular diseases . Clinical investigations of various oral platelet GPIIb/IIIa receptor antagonists have previously been unsuccessful due to factors such as low affinity for the receptor, large peak/trough ratio, low bioavailability, partial agonist activity, and pro-aggregatory effect . this compound has been designed to overcome these limitations .

Advantages over other GPIIb/IIIa antagonists:

- High affinity for the receptor .

- Prolonged duration of efficacy .

- Favorable pharmacokinetic profile .

- Does not induce LIBS expression or prothrombotic activity .

- Low peak-to-trough ratio, reducing the risk of severe bleeding .

- Excreted mostly in bile, so it will not accumulate in patients with chronic renal dysfunction .

Safety:

In animal studies, this compound at an oral dose of 8 mg/kg did not show toxicity, while a dose of 12 mg/kg caused either gingival or nose bleeding .

Propiedades

Número CAS |

220386-65-2 |

|---|---|

Fórmula molecular |

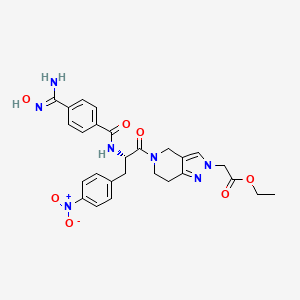

C27H29N7O7 |

Peso molecular |

563.6 g/mol |

Nombre IUPAC |

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate |

InChI |

InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1 |

Clave InChI |

JFXRCSVTAOUYGR-QHCPKHFHSA-N |

SMILES |

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N |

SMILES isomérico |

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)/C(=N/O)/N |

SMILES canónico |

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

UR-3216, UR 3216, UR3216 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.